Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Overview
Description
Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a tosyloxy group, and a spiro-fused ring system. The presence of these functional groups and the spirocyclic framework makes this compound an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and an amine.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced via a tosylation reaction, where a hydroxyl group is converted to a tosyloxy group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, often using tert-butyl chloride in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The tosyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure provides rigidity and can influence the compound’s binding affinity to enzymes or receptors. The tert-butyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound shares the spirocyclic core but lacks the tosyloxy group.
Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Similar structure but with an oxo group instead of the tosyloxy group.
Uniqueness
Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the presence of the tosyloxy group, which provides a versatile handle for further functionalization. The combination of the spirocyclic structure with the tert-butyl and tosyloxy groups makes this compound particularly useful in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(22,23)26-15-11-19(24-12-15)9-10-20(13-19)17(21)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOSUIMABBXDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(CCN(C3)C(=O)OC(C)(C)C)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110126 | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-32-7 | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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